[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Overview
Description
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as DMBA and has been found to be effective in a variety of applications.
Mechanism of Action
DMBA's mechanism of action is not fully understood. However, it has been found to interact with various proteins and receptors in the body. As mentioned earlier, DMBA binds to the sigma-1 receptor with high affinity. This binding has been shown to modulate various intracellular signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects
DMBA has been found to have various biochemical and physiological effects. In addition to its interaction with the sigma-1 receptor, DMBA has been found to interact with other proteins and receptors in the body. For example, DMBA has been found to modulate the activity of voltage-gated ion channels, leading to changes in neuronal excitability. DMBA has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DMBA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It also has a high affinity for the sigma-1 receptor, making it a valuable tool for studying the receptor's function. However, DMBA also has some limitations. It has been found to be toxic to some cell types at high concentrations, making it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for DMBA research. One area of interest is the development of new compounds that have similar properties to DMBA but are less toxic. Another area of interest is the development of new ligands for the sigma-1 receptor that have higher affinity and selectivity than DMBA. Additionally, there is interest in studying the role of the sigma-1 receptor in various diseases, such as Alzheimer's disease and cancer, and the potential therapeutic applications of DMBA and related compounds in these diseases.
Conclusion
In conclusion, [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride, or DMBA, is a valuable compound for scientific research. It has been found to have a high affinity for the sigma-1 receptor and has been used in various applications. While its mechanism of action is not fully understood, it has been found to have various biochemical and physiological effects. DMBA has several advantages for lab experiments, but also has some limitations. There are several future directions for DMBA research, including the development of new compounds and the study of its potential therapeutic applications in various diseases.
Scientific Research Applications
DMBA has been used in various scientific research applications. One of the most widely studied applications is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in high concentrations in the brain and has been implicated in various neurological disorders. DMBA has been found to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the receptor's function.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-16-12-3-2-6-17(9-12)8-10-4-5-11(14)7-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHAMBRVCAXZKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride | |
CAS RN |
1289386-52-2 | |
Record name | 3-Piperidinamine, 1-[(2,4-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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